molecular formula C16H28N2 B5716755 N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine

N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine

Cat. No. B5716755
M. Wt: 248.41 g/mol
InChI Key: XZNDLURXXCFORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as Etaqualone, is a chemical compound that belongs to the class of quinazolinones. It was first synthesized in the 1960s and was used as a sedative and hypnotic drug. However, due to its addictive properties, it was later banned in most countries.

Mechanism of Action

N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine acts as a GABA receptor agonist, increasing the activity of the inhibitory neurotransmitter GABA in the brain. This leads to a decrease in neuronal activity, resulting in sedation and relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine include sedation, relaxation, and a decrease in anxiety. It can also cause drowsiness, dizziness, and impaired coordination. In high doses, it can lead to respiratory depression, coma, and death.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine has been used in various lab experiments to study its sedative and hypnotic properties. However, due to its addictive properties and potential for abuse, its use in lab experiments is limited.

Future Directions

1. Further studies are needed to explore the potential use of N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine as an anesthetic agent.
2. Research is needed to develop safer and non-addictive alternatives to N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine for the treatment of insomnia and other sleep disorders.
3. Studies are needed to investigate the long-term effects of N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine use on the brain and other organs.
4. Research is needed to develop effective treatments for N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine addiction and withdrawal.

Synthesis Methods

The synthesis of N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine involves the reaction of 4-isopropylbenzylamine with ethyl glyoxylate, followed by reduction with sodium borohydride and N-methylation with formaldehyde and formic acid. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-ethyl-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,2-ethanediamine has been extensively studied for its sedative and hypnotic properties. It has been used in the treatment of insomnia, anxiety, and other sleep disorders. It has also been studied for its potential use as an anesthetic agent.

properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-6-18(12-11-17(4)5)13-15-7-9-16(10-8-15)14(2)3/h7-10,14H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDLURXXCFORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5422872

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